Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate
Overview
Description
“Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate” is a chemical compound with the empirical formula C9H8N2O2 . It is a solid substance and is used as a reagent in the synthesis of various derivatives .
Molecular Structure Analysis
The molecular structure of “Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate” consists of a pyrrolopyridine core with a methyl ester group attached . The InChI code for this compound is 1S/C9H8N2O2/c1-13-9(12)6-5-11-7-3-2-4-10-8(6)7/h2-5,11H,1H3 .Physical And Chemical Properties Analysis
“Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate” is a solid substance . It has a molecular weight of 176.17 . The InChI code for this compound is 1S/C9H8N2O2/c1-13-9(12)6-5-11-7-3-2-4-10-8(6)7/h2-5,11H,1H3 .Scientific Research Applications
Synthesis and Chemical Properties
Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate and its derivatives have been synthesized through various chemical processes, demonstrating their chemical versatility. For instance, Bencková and Krutošíková (1997) synthesized 1H-Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid derivatives, highlighting a method to produce related compounds (Bencková & Krutošíková, 1997). Similarly, the work by Krutošíková et al. (2001) on the synthesis and reactions of 4-Oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives provides further insights into the chemical behavior of these compounds (Krutošíková et al., 2001).
Potential in Medical Research
Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate derivatives have shown promise in medical research. For example, a study by Carbone et al. (2013) demonstrated the antitumor activity of 1H-pyrrolo[2,3-b]pyridine derivatives in experimental models of diffuse malignant peritoneal mesothelioma, a rare and fatal disease (Carbone et al., 2013). Furthermore, Mizojiri et al. (2019) identified a 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as a potent ACC1 inhibitor, suggesting potential therapeutic applications for cancer and fatty acid-related diseases (Mizojiri et al., 2019).
Applications in Heterocyclic Chemistry
The compound and its derivatives are significant in the field of heterocyclic chemistry. Davis et al. (1992) explored the reactions of β-(lithiomethyl)azines with nitriles, leading to the formation of pyrrolo-pyridines, showcasing the compound's relevance in synthesizing heterocyclic structures (Davis et al., 1992).
Antimicrobial Properties
Research has also been conducted on the antimicrobial properties of methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate derivatives. A study by Hublikar et al. (2019) synthesized and evaluated a series of methyl 1H-pyrrole-3-carboxylate derivatives for their antimicrobial activities, indicating potential as antimicrobial agents (Hublikar et al., 2019).
Safety And Hazards
properties
IUPAC Name |
methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)6-5-11-7-3-2-4-10-8(6)7/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOJQCBWPFHMJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662724 | |
Record name | Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate | |
CAS RN |
952800-39-4 | |
Record name | Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.